2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide
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Description
The compound “2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thieno[3,2-d]pyrimidin-4-ones . These compounds have been studied for their potential as inhibitors of certain biological processes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound containing a thiophene ring fused with a pyrimidin-4-one . This core is substituted with various groups, including a methoxyphenyl group and a methylbenzyl group .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of novel compounds derived from 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide involves complex chemical reactions that yield a variety of heterocyclic compounds with potential therapeutic applications. For example, the synthesis of benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Similarly, the development of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown promise in vitro cytotoxic activity against cancer cell lines, utilizing methyl 3-methoxy-5-methylbenzoate as a key intermediate (Al-Sanea et al., 2020).
Biological Evaluation and Therapeutic Potential
The evaluation of new compounds for their therapeutic potential includes assessing their anticancer, antimicrobial, and analgesic activities. For instance, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines (Hafez & El-Gazzar, 2017). Another study synthesized and evaluated the antihistaminic and antimuscarinic effects of certain pyrimidine compounds, revealing specific compounds with significant H1 receptor antagonist activity (Maggiali et al., 1988).
properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15-6-8-16(9-7-15)13-24-20(27)14-31-23-25-19-10-11-30-21(19)22(28)26(23)17-4-3-5-18(12-17)29-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSEHLKSVPNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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